IMPDH2 Inhibition vs. Mycophenolic Acid
2-Pentylquinoline-4-carbothioamide exhibits moderate inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with reported Ki values ranging from 240 nM to 440 nM depending on the substrate context (IMP vs. NAD) [1]. In comparison, the clinical immunosuppressant Mycophenolic Acid (MPA) inhibits IMPDH2 with a Ki of 6 nM [2]. While MPA is ~40-73 fold more potent, 2-Pentylquinoline-4-carbothioamide provides a less potent, potentially more tunable starting point for chemical probe development or studies requiring sub-micromolar but non-nanomolar IMPDH2 modulation.
| Evidence Dimension | IMPDH2 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (IMPDH2, non-competitive); Ki = 430-440 nM (IMPDH2, IMP/NAD substrate) |
| Comparator Or Baseline | Mycophenolic Acid (MPA): Ki = 6 nM |
| Quantified Difference | Target compound is ~40-73 fold less potent than MPA. |
| Conditions | In vitro enzymatic assay; BindingDB entry for BDBM50421763; MPA data from BindingDB BDBM19264. |
Why This Matters
This defines the compound's position as a moderate-affinity IMPDH2 ligand, useful for target engagement studies where complete enzyme inhibition is undesirable or for developing analogs with improved selectivity over MPA.
- [1] BindingDB. (n.d.). PrimarySearch_ki entry for BDBM50421763: 2-Pentylquinoline-4-carbothioamide inhibition of Inosine-5'-monophosphate dehydrogenase 2. View Source
- [2] BindingDB. (n.d.). Entry BDBM19264: Mycophenolic Acid (MPA) inhibition of human Inosine-5'-monophosphate dehydrogenase 2. View Source
